Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
CAS No.:
Cat. No.: VC13338581
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO4 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | methyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13) |
| Standard InChI Key | JZHNQALXNGWKCG-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate belongs to the class of Boc-protected amino acid derivatives. Its IUPAC name, methyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflects the presence of a Boc group () attached to the amino functionality of a β-methyl alanine backbone. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol |
| SMILES | CC(CNC(=O)OC(C)(C)C)C(=O)OC |
| InChI Key | JZHNQALXNGWKCG-UHFFFAOYSA-N |
| PubChem CID | 15294242 |
| Stability | Stable under dry, cool conditions |
The Boc group enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while the methyl ester moiety facilitates further functionalization via hydrolysis or transesterification .
Synthesis and Optimization
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves a two-step sequence: Boc protection of 3-amino-2-methylpropanoic acid followed by esterification with methanol.
Boc Protection
3-Amino-2-methylpropanoic acid reacts with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, typically sodium hydroxide or triethylamine, to form the Boc-protected intermediate. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc-Cl.
Esterification
The carboxylic acid group of the Boc-protected intermediate is then esterified using methanol under acidic catalysis (e.g., ) or via activation with carbodiimides. This yields the final product with a methyl ester group.
Optimization Insights:
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Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions .
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Solvent Choice: THF or dichloromethane is preferred for Boc protection due to their inertness and ability to dissolve both reactants .
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Purification: Column chromatography or recrystallization from methanol achieves >95% purity.
Applications in Peptide Synthesis
Amino Group Protection
The Boc group serves as a temporary protecting agent for primary amines during solid-phase peptide synthesis (SPPS). Its stability under basic and nucleophilic conditions allows sequential coupling of amino acids without premature deprotection.
Deprotection Mechanism
The Boc group is cleaved under mild acidic conditions (e.g., 25–50% trifluoroacetic acid in dichloromethane), regenerating the free amine while leaving other functional groups intact:
Case Study: Peptide Analogues
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate has been employed in synthesizing β-methyl amino acid residues, which confer conformational rigidity to peptides. For example, its incorporation into opioid receptor ligands enhanced binding affinity by restricting backbone flexibility .
Future Research Directions
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Synthetic Efficiency: Developing catalytic methods to reduce stoichiometric waste in Boc protection.
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Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for site-specific payload attachment.
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Computational Modeling: Predicting reactivity and stability using density functional theory (DFT) calculations.
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